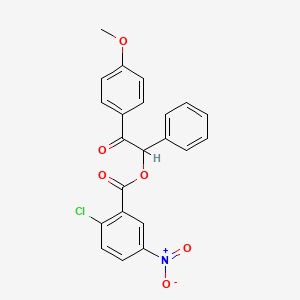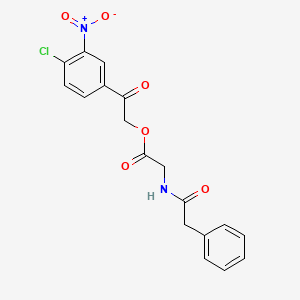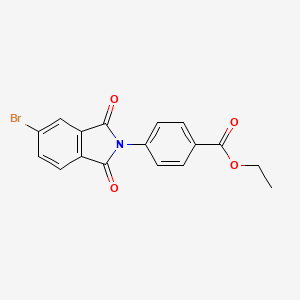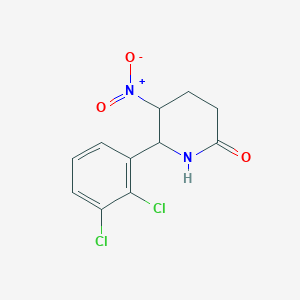
5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The adamantyl group in the compound imparts unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Wirkmechanismus
Target of Action
The compound “5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of adamantane, which is known for its diverse applications in medicinal chemistry Adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities .
Mode of Action
It’s known that adamantane derivatives often interact with their targets through their unique structural, biological, and stimulus-responsive properties . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
It’s known that adamantane derivatives can influence a variety of biochemical pathways due to their high reactivity . These compounds can serve as starting materials for the synthesis of various functional adamantane derivatives, potentially affecting multiple pathways and their downstream effects .
Pharmacokinetics
It’s known that adamantane is metabolized to a small extent and mainly excreted unchanged in urine . These properties could potentially impact the bioavailability of the compound.
Result of Action
It’s known that adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities . Therefore, the compound could potentially exhibit similar effects at the molecular and cellular level.
Action Environment
It’s known that the reactivity and stability of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .
Zukünftige Richtungen
Adamantane derivatives have promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes in ethanol or acetic acid. This reaction yields the corresponding 4-arylideneamino derivatives . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-Adamantyl)-4-amino-3-mercapto-1,2,4-triazole
- 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
Uniqueness
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the adamantyl and phenyl groups, which impart distinct chemical and biological properties. The adamantyl group enhances lipophilicity and stability, while the phenyl group contributes to aromatic interactions and potential biological activity .
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELYZKZJXWUPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B3931497.png)
![2-methyl-N-[6-methyl-3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B3931500.png)
![4-chloro-N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B3931515.png)

![Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3931522.png)
![4-fluoro-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B3931525.png)

![N-[3-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)oxyphenyl]acetamide](/img/structure/B3931534.png)

![5-(phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B3931556.png)
![(1S,4S)-1,7,7-trimethyl-4-(4-methylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3931559.png)


![7-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3931603.png)
